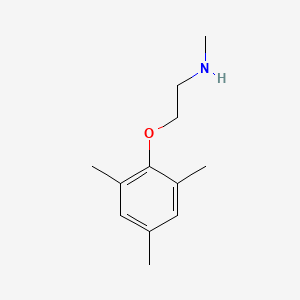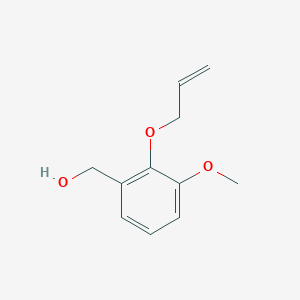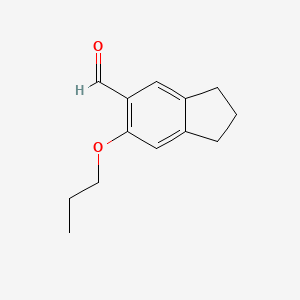![molecular formula C16H17N3O2 B1517060 N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide CAS No. 1020054-02-7](/img/structure/B1517060.png)
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
Descripción general
Descripción
“N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide” is a chemical compound with the CAS Number: 1020054-02-7. Its molecular weight is 283.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel aromatic polyimides using diamines, including derivatives similar to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, have been reported. These polyimides exhibit solubility in organic solvents and have significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacity and maximum degradation temperatures indicate their potential for high-performance materials in various industrial applications (Butt et al., 2005).
DNA Repair
Studies have shown that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is used to explore the role of the polymer in DNA repair processes. It demonstrates that while 3-aminobenzamide can influence DNA break frequencies and repair replication, its effects are complicated by nonspecific effects at commonly used concentrations, raising questions about its specific regulatory role in DNA repair (Cleaver et al., 1985).
Anticonvulsant Activity
A series of 4-aminobenzamides, structurally related to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, have been evaluated for anticonvulsant effects. These compounds showed potential in treating seizures, with some derivatives demonstrating high protective indexes, suggesting their potential in developing new anticonvulsant drugs (Clark et al., 1984).
Cancer Therapy
Novel N-acylhydrazone derivatives designed from the structure of trichostatin A have shown potent inhibition of histone deacetylase (HDAC) 6/8, suggesting their potential as molecular therapies for cancer. These compounds, structurally related to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, indicate the relevance of such derivatives in designing cancer therapeutic agents (Rodrigues et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFJUSNHFDHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



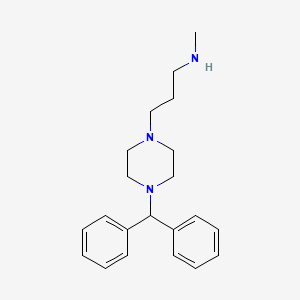


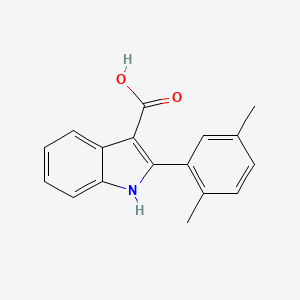
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
